molecular formula C9H8FNO3 B6257140 3-fluoro-4-(methylcarbamoyl)benzoic acid CAS No. 1427081-81-9

3-fluoro-4-(methylcarbamoyl)benzoic acid

Cat. No.: B6257140
CAS No.: 1427081-81-9
M. Wt: 197.16 g/mol
InChI Key: MPTGYTLHMFRIEC-UHFFFAOYSA-N
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Description

3-Fluoro-4-(methylcarbamoyl)benzoic acid is an organic compound with the chemical formula C9H8FNO3. It is a derivative of benzoic acid and contains a fluoro group, a methylcarbamoyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for 3-fluoro-4-(methylcarbamoyl)benzoic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylcarbamoyl)benzoic acid can undergo various types of chemical reactions, including:

    Nucleophilic Aromatic Substitution: The fluoro group on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.

    Esterification: Common reagents include alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Amidation: Common reagents include amines and coupling agents such as carbodiimides.

Major Products Formed

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds with the nucleophile replacing the fluoro group.

    Esterification: Ester derivatives of this compound.

    Amidation: Amide derivatives of this compound.

Scientific Research Applications

3-Fluoro-4-(methylcarbamoyl)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-4-(methylcarbamoyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Fluoro-3-methylbenzoic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-Fluoro-4-(methylcarbamoyl)benzoic acid is unique due to the presence of both a fluoro group and a methylcarbamoyl group on the benzoic acid backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

1427081-81-9

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

3-fluoro-4-(methylcarbamoyl)benzoic acid

InChI

InChI=1S/C9H8FNO3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10/h2-4H,1H3,(H,11,12)(H,13,14)

InChI Key

MPTGYTLHMFRIEC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C(=O)O)F

Purity

95

Origin of Product

United States

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